B1574702 SU11657

SU11657

カタログ番号 B1574702
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). SU11657, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. SU11657 is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with SU11657 and doxorubicin increases survival of leukemic mice.)

科学的研究の応用

  • Radiosensitization in Meningioma Cells : SU11657 has been shown to enhance the radiosensitivity of human meningioma cells. The study conducted by Milker-Zabel et al. (2008) demonstrated that SU11657, in combination with irradiation, reduced cell proliferation and increased radiosensitivity in both atypical and benign meningioma cells, suggesting potential clinical applications in meningioma treatment (Milker-Zabel et al., 2008).

  • Trimodal Cancer Treatment : Huber et al. (2005) found that a combination of SU11657 with chemotherapy and radiotherapy exhibited superior anti-tumor effects compared to single or dual therapy combinations in both in vitro and in vivo models. This suggests the potential of SU11657 as part of a trimodal cancer treatment strategy (Huber et al., 2005).

  • Treatment of Hematologic Malignancies : Cain et al. (2004) reported that SU11657 induced complete remission of TEL-PDGFRB-induced myeloproliferative disease in mice, highlighting its therapeutic potential in humans with hematologic malignancies expressing PDGFR fusion oncogenes (Cain et al., 2004).

  • Neuroblastoma Treatment : Bäckman and Christofferson (2005) studied SU11657's effectiveness in experimental neuroblastomas in mice. They found significant tumor growth inhibition, suggesting its utility in treating highly vascularized solid tumors like neuroblastoma (Bäckman & Christofferson, 2005).

  • Sensitivity in Pediatric Acute Myeloid Leukemia : Goemans et al. (2010) discovered that pediatric acute myeloid leukemia samples with FLT3 or KIT mutations were more sensitive to SU11657 in vitro, suggesting that SU11657 could be a beneficial addition to chemotherapy for this patient population (Goemans et al., 2010).

  • Combination Therapy in Leukemic Mice : Research by Lee et al. (2007) indicated that the combination of SU11657 and doxorubicin significantly increased the survival of leukemic mice, highlighting the potential for using targeted therapeutics in combination with traditional chemotherapy for treating acute myeloid leukemia (Lee, Ševčíková, & Kogan, 2007).

  • Inhibition of KIT Phosphorylation in Canine Tumors : Pryer et al. (2003) evaluated the effect of SU11654, closely related to SU11657, on KIT phosphorylation in canine mast cell tumors, suggesting its potential use in veterinary oncology (Pryer et al., 2003).

  • Phase I Study in Dogs with Spontaneous Malignancies : London et al. (2003) conducted a Phase I study of SU11654 in dogs with various cancers, observing objective responses in a variety of spontaneous malignancies, suggesting its potential application in human cancers (London et al., 2003).

特性

製品名

SU11657

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

SU11657;  SU11657;  SU11657.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。